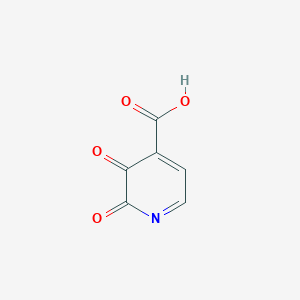
Tetramethylammonium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium azide is an organic compound with the chemical formula ( \text{N(CH}_3\text{)}_4\text{N}_3 ). It is a quaternary ammonium salt where the tetramethylammonium cation is paired with the azide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium azide can be synthesized through several methods. One common method involves the reaction of tetramethylammonium hydroxide with hydrazoic acid. Another method includes the reaction of tetramethylammonium chloride with sodium azide in an aqueous solution. The reaction conditions typically involve room temperature and careful handling due to the sensitivity of azide compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the reaction of tetramethylammonium fluoride with trimethylsilyl azide in an organic solvent like acetonitrile. This method avoids the use of shock-sensitive materials and allows for high-purity production .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion can act as a nucleophile in substitution reactions, replacing halides in alkyl halides to form alkyl azides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates.
Common Reagents and Conditions
Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heat and a suitable solvent for the Curtius rearrangement.
Major Products
Substitution: Alkyl azides.
Reduction: Primary amines.
Rearrangement: Isocyanates.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetramethylammonium azide involves its ability to act as a nucleophile in substitution reactions and as a precursor in various synthetic pathways. The azide ion can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium azide: Similar in structure but with butyl groups instead of methyl groups.
Tetramethylammonium chloride: Contains chloride instead of azide.
Tetramethylammonium hydroxide: Used as a strong base in various chemical reactions.
Uniqueness
Tetramethylammonium azide is unique due to its combination of the tetramethylammonium cation and the azide anion, which imparts specific reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
999-77-9 |
|---|---|
Molekularformel |
C4H12N4 |
Molekulargewicht |
116.17 g/mol |
IUPAC-Name |
tetramethylazanium;azide |
InChI |
InChI=1S/C4H12N.N3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
InChI-Schlüssel |
SUBUUGVBEKEFGW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





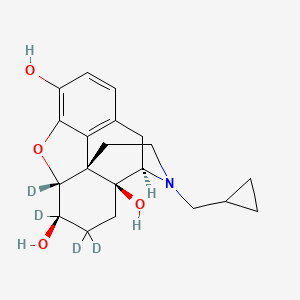
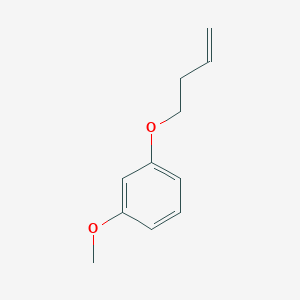

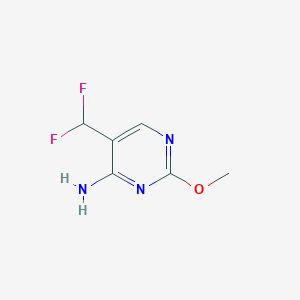
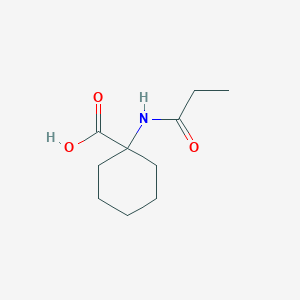
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)


